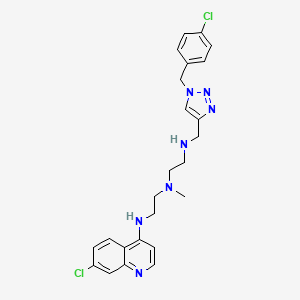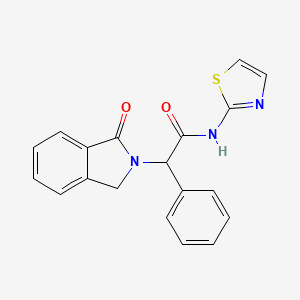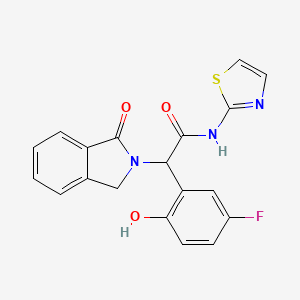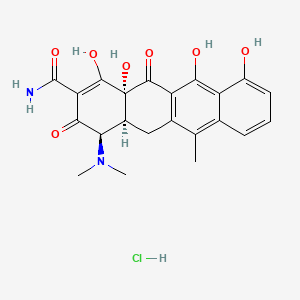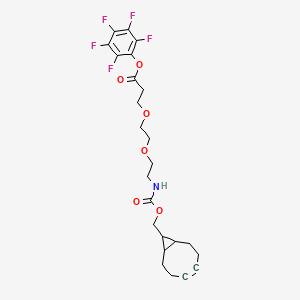
endo-BCN-PEG2-PFP エステル
説明
endo-BCN-PEG2-PFP ester is a PEG derivative containing a PFP ester and a BCN group. PFP esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
科学的研究の応用
PROTACリンカー
“endo-BCN-PEG2-PFP エステル”は、PEGベースのPROTACリンカーです {svg_1}. PROTAC(プロテオリシス標的キメラ)は、細胞内のユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解する薬剤のクラスです {svg_2}. PROTACは、リンカーで結合された2つの異なるリガンドを含みます。1つはE3ユビキチンリガーゼのリガンドであり、もう1つは標的タンパク質のリガンドです {svg_3}.
タンパク質標識
この化合物は、タンパク質の1級アミン(-NH2)を標識するために使用できます {svg_4} {svg_5}. これは、タンパク質の機能、タンパク質間相互作用、タンパク質の局在化の研究など、さまざまな生化学研究アプリケーションで特に役立ちます。
オリゴヌクレオチド標識
“endo-BCN-PEG2-PFP エステル”は、アミン修飾オリゴヌクレオチドを標識するためにも使用できます {svg_6} {svg_7}. これは、核酸の構造、機能、相互作用の研究に役立ちます。
クリックケミストリー
この化合物は、クリックケミストリー活性エステルです {svg_8} {svg_9}. クリックケミストリーは、生体共役、材料科学、創薬において広く使用されているタイプの化学反応です。 “endo-BCN-PEG2-PFP エステル”のBCN基は、アジド標識生体分子と反応して、シンプルで効率的なプロセスによって複雑な構造を作成できます。
創薬
PROTACの構成要素として、“endo-BCN-PEG2-PFP エステル”は、創薬分野で重要な役割を果たしています {svg_10}. PROTACは、疾患関連タンパク質の標的分解を可能にすることで、治療介入の新しいアプローチを提供し、現在では治療不可能とされている疾患の治療の可能性を開きます。
生体共役
この化合物は、生体共役、つまり2つの生体分子を化学的に結合するプロセスで使用できます {svg_11} {svg_12}. これは、抗体薬物複合体の開発、バイオセンサーの生成、分子レベルでの細胞過程の研究など、幅広い用途があります。
作用機序
- The E3 ligase recognizes the target protein and tags it for degradation via the ubiquitin-proteasome system .
- Downstream effects include reduced cellular levels of the target protein, impacting relevant pathways .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生化学分析
Biochemical Properties
Endo-BCN-PEG2-PFP ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction is facilitated by the PFP (pentafluorophenyl) ester group, which is more stable in aqueous solutions compared to NHS (N-hydroxysuccinimide) esters . The BCN group in endo-BCN-PEG2-PFP ester allows it to participate in SPAAC reactions, enabling the conjugation of biomolecules without the need for copper catalysts, thus preserving the integrity of sensitive biological systems .
Cellular Effects
Endo-BCN-PEG2-PFP ester influences various cellular processes by modifying proteins and other biomolecules within cells. This compound can affect cell signaling pathways by altering the function of key proteins involved in these pathways. For instance, the conjugation of endo-BCN-PEG2-PFP ester to signaling proteins can modulate their activity, leading to changes in downstream signaling events . Additionally, endo-BCN-PEG2-PFP ester can impact gene expression by targeting transcription factors or other regulatory proteins, thereby influencing cellular metabolism and other vital processes .
Molecular Mechanism
The molecular mechanism of endo-BCN-PEG2-PFP ester involves its ability to form covalent bonds with target biomolecules through its PFP ester group. This interaction typically results in the inhibition or activation of enzymes, depending on the nature of the target protein . The BCN group facilitates the SPAAC reaction, allowing endo-BCN-PEG2-PFP ester to bind selectively to azide-containing biomolecules. This selective binding can lead to the degradation of target proteins via the ubiquitin-proteasome system when used in the context of PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endo-BCN-PEG2-PFP ester can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, endo-BCN-PEG2-PFP ester may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that endo-BCN-PEG2-PFP ester can maintain its activity for extended periods under optimal storage conditions, but its stability may decrease under less favorable conditions .
Dosage Effects in Animal Models
The effects of endo-BCN-PEG2-PFP ester in animal models are dose-dependent. At lower doses, this compound can effectively modify target proteins without causing significant toxicity . At higher doses, endo-BCN-PEG2-PFP ester may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain concentration of endo-BCN-PEG2-PFP ester is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
Endo-BCN-PEG2-PFP ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modifying key enzymes involved in metabolic processes . For example, endo-BCN-PEG2-PFP ester can inhibit or activate enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, endo-BCN-PEG2-PFP ester is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of endo-BCN-PEG2-PFP ester in specific cellular compartments, where it can exert its biochemical effects . The distribution of endo-BCN-PEG2-PFP ester is influenced by factors such as its molecular size, charge, and hydrophobicity .
Subcellular Localization
Endo-BCN-PEG2-PFP ester exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, endo-BCN-PEG2-PFP ester may localize to the nucleus, mitochondria, or other organelles, where it can modify target proteins and influence cellular processes .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLFTLVSWOAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108188 | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421932-53-7 | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)
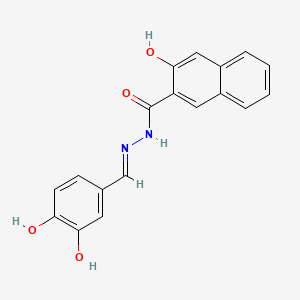
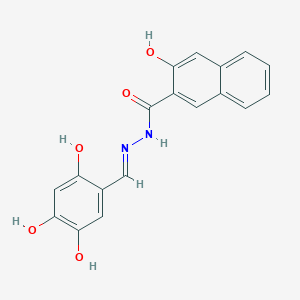
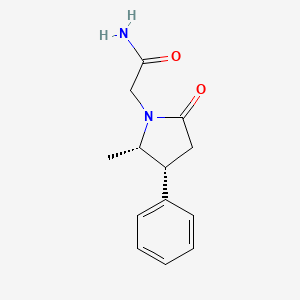

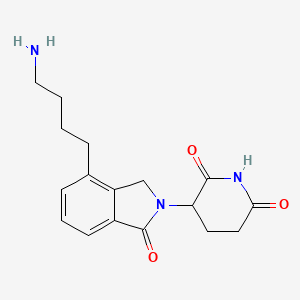
![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)
